molecular formula C13H16BClN2O2 B1429158 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 1400994-91-3

5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1429158
M. Wt: 278.54 g/mol
InChI Key: ZYKSLJNKWGNLIJ-UHFFFAOYSA-N
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Description

The compound “5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine” is likely a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound likely contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. It also contains a boronic ester group, which consists of a boron atom bonded to two oxygen atoms and a carbon atom .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Scientific Research Applications

  • Application in Ligand Formation

    • Summary : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
    • Methods : This involves reacting the dioxaphospholane with an alcohol or heteroatomic nucleophile to form a phosphite ester . This ester can then be used as a ligand in various chemical reactions .
    • Results : The specific outcomes of these reactions can vary, but they generally result in the formation of new phosphite esters, which can be used as ligands in other reactions .
  • Preparation of Polyazatriaryl Ligands

    • Summary : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a compound similar to the one you mentioned, is used in the preparation of polyazatriaryl ligands through sequential borylation/Suzuki-Miyaura coupling .
    • Methods : This involves the reaction of the dioxaborolan compound with a suitable azatriaryl compound in the presence of a palladium catalyst .
    • Results : The outcome of this reaction is the formation of polyazatriaryl ligands, which can be used in various chemical reactions .
  • Phosphitylation of Alcohols and Heteroatomic Nucleophiles

    • Summary : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
    • Methods : This involves reacting the dioxaphospholane with an alcohol or heteroatomic nucleophile to form a phosphite ester . This ester can then be used as a ligand in various chemical reactions .
    • Results : The specific outcomes of these reactions can vary, but they generally result in the formation of new phosphite esters, which can be used as ligands in other reactions .
  • Preparation of Pyrrolo[2,3-b]pyridine Derivatives

    • Summary : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a compound similar to the one you mentioned, is used in the preparation of pyrrolo[2,3-b]pyridine derivatives as kinase modulators .
    • Methods : This involves the reaction of the dioxaborolan compound with a suitable azatriaryl compound in the presence of a palladium catalyst .
    • Results : The outcome of this reaction is the formation of pyrrolo[2,3-b]pyridine derivatives, which can be used as kinase modulators .
  • Phosphitylation of Alcohols and Heteroatomic Nucleophiles

    • Summary : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
    • Methods : This involves reacting the dioxaphospholane with an alcohol or heteroatomic nucleophile to form a phosphite ester . This ester can then be used as a ligand in various chemical reactions .
    • Results : The specific outcomes of these reactions can vary, but they generally result in the formation of new phosphite esters, which can be used as ligands in other reactions .

Safety And Hazards

Boronic esters are generally considered to be low in toxicity, but they can be irritating to the skin and eyes. They should be handled with care and appropriate personal protective equipment should be used .

Future Directions

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions could include the development of new synthetic methods involving boronic esters, as well as the exploration of their use in the synthesis of complex organic molecules .

properties

IUPAC Name

5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)10-7-17-11-9(10)5-8(15)6-16-11/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKSLJNKWGNLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
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5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 3
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5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 4
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
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5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

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